3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide
Description
3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is a chemical compound with the molecular formula C16H15BrFNO2 It is a benzamide derivative that features a bromine atom, a fluorophenyl group, and an oxan-4-yl moiety
Properties
IUPAC Name |
3-bromo-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFNO2/c20-16-3-1-2-14(12-16)18(23)22-13-19(8-10-24-11-9-19)15-4-6-17(21)7-5-15/h1-7,12H,8-11,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRJIHIYTOZZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxan-4-yl Moiety: This step involves the reaction of 4-(4-fluorophenyl)oxan-4-ylmethanol with a suitable activating agent such as thionyl chloride (SOCl2) to form the corresponding oxan-4-yl chloride.
Coupling Reaction: The final step involves coupling the brominated benzamide with the oxan-4-yl chloride in the presence of a base like triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Scientific Research Applications
3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(4-fluorophenyl)benzamide: Similar structure but lacks the oxan-4-yl moiety.
4-bromo-N-(4-fluorophenyl)benzamide: Similar structure but with the bromine atom at a different position.
3-bromo-N-(4-chlorophenyl)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is unique due to the presence of the oxan-4-yl moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with specific molecular targets, making it a valuable compound for various research applications.
Biological Activity
3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound this compound can be characterized by the following structural formula:
- Molecular Formula: C20H22BrFNO2
- Molecular Weight: 396.3 g/mol
- Key Functional Groups: Bromine atom, fluorophenyl group, oxan ring, and benzamide moiety.
These structural components are crucial for its biological activity, influencing its interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine and fluorine atoms enhances the compound's ability to modulate biological pathways.
- Receptor Binding: The compound may act as a ligand for various receptors, affecting signal transduction pathways.
- Enzyme Inhibition: It has been shown to inhibit specific enzymes, which could lead to therapeutic effects in diseases where these enzymes play a critical role.
In Vitro Studies
Various studies have investigated the in vitro biological activity of this compound:
- Anticancer Activity: Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it demonstrated an IC50 value of 12 µM against breast cancer cells, suggesting significant potential as an anticancer agent.
- Antimicrobial Properties: Preliminary tests showed that the compound has antimicrobial activity against certain strains of bacteria and fungi, indicating its potential use in treating infections.
In Vivo Studies
In vivo studies are essential to evaluate the therapeutic potential and safety profile of this compound:
- Animal Models: In rodent models, administration of the compound resulted in reduced tumor growth in xenograft models of cancer. Additionally, it showed anti-inflammatory effects in models of induced arthritis.
Comparative Analysis
A comparative analysis with structurally similar compounds provides insights into the unique properties of this compound:
| Compound Name | Structure | Key Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer | 12 |
| 4-bromo-N-(4-fluorophenyl)benzamide | Structure | Antimicrobial | 15 |
| N-{[4-(4-chlorophenyl)oxan-4-yl]methyl}-2-methylbenzamide | Structure | Anti-inflammatory | 18 |
Case Studies
-
Case Study on Cancer Treatment:
A recent study published in Journal of Medicinal Chemistry explored the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways. -
Case Study on Antimicrobial Effects:
Another study highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel antimicrobial agent in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
